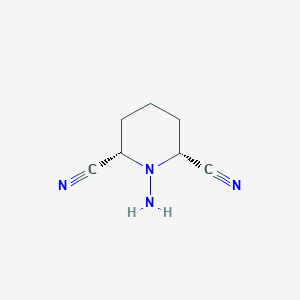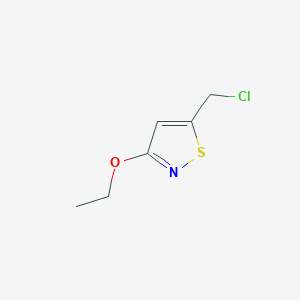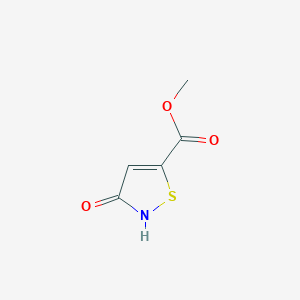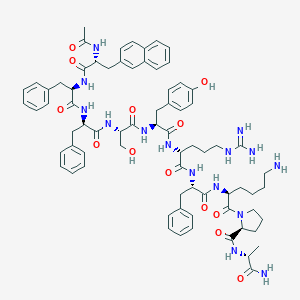
(2S,6R)-1-aminopiperidine-2,6-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6R)-1-aminopiperidine-2,6-dicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DAPDC and has a molecular formula of C8H12N4. DAPDC is a piperidine derivative that has been synthesized and studied extensively for its biological and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of DAPDC is not fully understood. However, it is believed to act as a GABA-A receptor agonist, which leads to an increase in inhibitory neurotransmission. DAPDC may also modulate the activity of other neurotransmitter systems, such as dopamine and serotonin.
Effets Biochimiques Et Physiologiques
DAPDC has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of GABA-A receptors, which leads to an increase in inhibitory neurotransmission. DAPDC has also been shown to increase the activity of dopamine and serotonin systems, which may contribute to its antidepressant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DAPDC in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it readily available for research purposes. One limitation of using DAPDC is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on DAPDC. One area of interest is its potential use in the treatment of Parkinson's disease. DAPDC has been shown to have neuroprotective effects in animal models, which may make it a promising candidate for the treatment of neurodegenerative diseases. Another area of interest is its potential as an anticonvulsant. DAPDC has been shown to have potent anticonvulsant effects in animal models, which may make it a promising candidate for the treatment of epilepsy. Finally, further research is needed to fully understand the mechanism of action of DAPDC, which may lead to the development of new drugs with similar pharmacological properties.
Méthodes De Synthèse
The synthesis of DAPDC involves the reaction of piperidine with malononitrile in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of DAPDC. This synthesis method has been optimized to produce high yields of pure DAPDC.
Applications De Recherche Scientifique
DAPDC has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. DAPDC has also been studied for its potential use in the treatment of Parkinson's disease.
Propriétés
Numéro CAS |
110814-87-4 |
|---|---|
Nom du produit |
(2S,6R)-1-aminopiperidine-2,6-dicarbonitrile |
Formule moléculaire |
C7H10N4 |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
(2S,6R)-1-aminopiperidine-2,6-dicarbonitrile |
InChI |
InChI=1S/C7H10N4/c8-4-6-2-1-3-7(5-9)11(6)10/h6-7H,1-3,10H2/t6-,7+ |
Clé InChI |
OYECZSBABBKRBR-KNVOCYPGSA-N |
SMILES isomérique |
C1C[C@@H](N([C@@H](C1)C#N)N)C#N |
SMILES |
C1CC(N(C(C1)C#N)N)C#N |
SMILES canonique |
C1CC(N(C(C1)C#N)N)C#N |
Synonymes |
2,6-Piperidinedicarbonitrile,1-amino-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B19394.png)



![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)